molecular formula C18H14FN3 B5785422 2-amino-4-(4-fluorophenyl)-5,6,7,8-tetrahydro-1,3-naphthalenedicarbonitrile

2-amino-4-(4-fluorophenyl)-5,6,7,8-tetrahydro-1,3-naphthalenedicarbonitrile

Cat. No. B5785422
M. Wt: 291.3 g/mol
InChI Key: JMXNXQFNJUJUAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-(4-fluorophenyl)-5,6,7,8-tetrahydro-1,3-naphthalenedicarbonitrile, commonly referred to as FDDNP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neurodegenerative diseases. FDDNP is a small molecule that has been used as a molecular imaging probe to detect and visualize amyloid plaques and neurofibrillary tangles, which are hallmarks of Alzheimer's disease and other neurodegenerative disorders.

Mechanism of Action

FDDNP binds to beta-amyloid and tau proteins, which are the main components of amyloid plaques and neurofibrillary tangles, respectively. This binding allows for the detection and visualization of these pathological structures in the brain. FDDNP has also been shown to bind to other proteins and enzymes that are involved in the pathophysiology of neurodegenerative diseases.
Biochemical and Physiological Effects:
FDDNP has been shown to have minimal toxicity and does not produce any significant biochemical or physiological effects in the body. This makes it a safe and effective imaging probe for use in scientific research.

Advantages and Limitations for Lab Experiments

One of the main advantages of FDDNP is its ability to detect and visualize amyloid plaques and neurofibrillary tangles in the brain. This has allowed for a better understanding of the pathophysiology of neurodegenerative diseases and has led to the development of new therapies and drugs. However, FDDNP has some limitations, including its relatively short half-life and the need for specialized imaging equipment.

Future Directions

There are several potential future directions for the use of FDDNP in scientific research. One area of interest is the development of new imaging probes that are more specific and sensitive for the detection of amyloid plaques and neurofibrillary tangles. Another potential direction is the use of FDDNP in the development of new therapies and drugs for the treatment of neurodegenerative diseases. Additionally, FDDNP may have applications in other areas of research, such as cancer imaging and drug development.

Synthesis Methods

The synthesis of FDDNP involves a multi-step process that requires the use of various reagents and solvents. One of the most common methods for synthesizing FDDNP is the reaction of 4-fluoroaniline with 1,3-naphthalenedicarboxylic acid in the presence of phosphorus oxychloride and dimethylformamide. The resulting product is then treated with ammonia and cyanogen bromide to obtain FDDNP.

Scientific Research Applications

FDDNP has been extensively used in scientific research for the detection and visualization of amyloid plaques and neurofibrillary tangles in the brain. This has led to a better understanding of the pathophysiology of Alzheimer's disease and other neurodegenerative disorders. FDDNP has also been used to study the effects of various drugs and therapies on the progression of these diseases.

properties

IUPAC Name

2-amino-4-(4-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3/c19-12-7-5-11(6-8-12)17-14-4-2-1-3-13(14)15(9-20)18(22)16(17)10-21/h5-8H,1-4,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXNXQFNJUJUAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(C(=C2C3=CC=C(C=C3)F)C#N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(4-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile

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